molecular formula C12H15ClN2OS B2865287 N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea CAS No. 478249-57-9

N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea

Cat. No.: B2865287
CAS No.: 478249-57-9
M. Wt: 270.78
InChI Key: KNMWWEMIXPTTHA-UHFFFAOYSA-N
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Description

N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea is an organic compound with the molecular formula C12H15ClN2OS It is a thiourea derivative, characterized by the presence of an allyl group and a 3-chloro-4-methoxybenzyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-chloro-4-methoxybenzylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

    N-allylthiourea: Similar in structure but lacks the 3-chloro-4-methoxybenzyl group.

    N-(3-chloro-4-methoxybenzyl)thiourea: Similar but lacks the allyl group.

    N-allyl-N’-(3-chloro-4-methylphenyl)thiourea: Similar but has a methyl group instead of a methoxy group.

Uniqueness: N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea is unique due to the presence of both the allyl and 3-chloro-4-methoxybenzyl groups

Properties

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-3-6-14-12(17)15-8-9-4-5-11(16-2)10(13)7-9/h3-5,7H,1,6,8H2,2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMWWEMIXPTTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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